2-Chloro-5-(1,3-dioxolan-2-YL)pyridine
Overview
Description
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a chloro substituent at the second position and a 1,3-dioxolane ring at the fifth position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine typically involves the reaction of 2-chloropyridine with a 1,3-dioxolane derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dioxolane, followed by nucleophilic substitution at the chloro position of the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups within the molecule.
Cyclization: The presence of the 1,3-dioxolane ring allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles (amines, thiols) in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the chloro and dioxolane groups can influence the compound’s binding affinity and specificity for its targets, affecting its overall efficacy and potency.
Comparison with Similar Compounds
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine can be compared with other pyridine derivatives, such as:
2-Chloropyridine: Lacks the dioxolane ring, resulting in different reactivity and applications.
5-(1,3-Dioxolan-2-YL)pyridine:
2-Chloro-5-(1,3-dioxolan-2-YL)benzene: A benzene derivative with similar functional groups but different aromatic system, leading to distinct reactivity and applications.
The unique combination of the chloro and dioxolane groups in this compound imparts specific chemical properties that differentiate it from these similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-(1,3-dioxolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBNVXNLXPGCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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